molecular formula C17H32ClNO2 B2406197 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212176-43-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2406197
CAS No.: 1212176-43-6
M. Wt: 317.9
InChI Key: KBHSHDXGNALEGN-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound falls into the category of organic chemicals, specifically designed to interact with biological systems for a range of potential applications. The bicyclic component and piperidinyl moiety confer significant pharmacological properties, making it an intriguing subject of scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclo[2.2.1]heptane core. Commonly, this begins with the Diels-Alder reaction, followed by specific functionalization to introduce the desired substituents.

The critical step involves the coupling of the bicyclic component with 4-methylpiperidine through a series of well-defined organic reactions, including nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production scales up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and catalytic systems are often employed to ensure efficiency and scalability. Purification processes like recrystallization and chromatography are used to achieve the pharmaceutical grade of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and piperidinyl groups.

  • Reduction: Reduction reactions are feasible, particularly focusing on the bicyclic ring and the propanol chain.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can modify the bicyclic core and piperidinyl ring.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, acyl chlorides under various conditions including acidic or basic environments.

Major Products Formed

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Alcohols and hydrocarbons.

  • Substitution: Derivatives with varied functional groups enhancing its pharmacological profile.

Scientific Research Applications

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is explored extensively in the following fields:

  • Chemistry: As a chiral auxiliary in asymmetric synthesis.

  • Biology: Studied for its interactions with cellular receptors and enzymes.

  • Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

  • Industry: Utilized in the development of novel materials and as a chemical intermediate.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism typically involves binding to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise interaction with active sites, influencing pathways related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other bicyclic piperidines and propan-2-ol derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to:

  • Enhanced stability: Resulting from its bicyclic framework.

  • Unique pharmacological profile: Owing to the specific substitution pattern.

List of Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives.

  • Piperidinyl-methanol derivatives.

  • Propanolamine hydrochlorides.

This article provides a foundational overview, but there's so much more to explore with each aspect of this fascinating compound. How else can I help?

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2.ClH/c1-13-4-6-18(7-5-13)10-17(19)12-20-11-16-9-14-2-3-15(16)8-14;/h13-17,19H,2-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSHDXGNALEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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